molecular formula C8H8ClN B044245 4-Chloroisoindoline CAS No. 123594-04-7

4-Chloroisoindoline

Cat. No. B044245
CAS RN: 123594-04-7
M. Wt: 153.61 g/mol
InChI Key: XYHJVLXLZOTUKL-UHFFFAOYSA-N
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Description

4-Chloroisoindoline is a chemical compound used for research and development . It is a solid substance at room temperature .


Synthesis Analysis

Isoindolines, including 4-Chloroisoindoline, can be synthesized using simple heating and relatively quick solventless reactions . The synthesis of isoindolines follows the principles of green chemistry .


Molecular Structure Analysis

The molecular formula of 4-Chloroisoindoline is C8H8ClN . Its molecular weight is 153.609 Da .


Chemical Reactions Analysis

Isoindolines are the focus of much research because they are present in a wide array of bioactive molecules . They are synthesized using simple heating and relatively quick solventless reactions .


Physical And Chemical Properties Analysis

4-Chloroisoindoline is a solid substance at room temperature .

Scientific Research Applications

Pharmaceutical Synthesis

4-Chloroisoindoline and its derivatives have gained significant attention for their potential use in pharmaceutical synthesis . They have been used to create a variety of bioactive molecules, which display a wide array of biological activity .

Herbicides

These compounds have also been used in the development of herbicides . Their unique chemical properties make them effective in controlling the growth of unwanted plants.

Colorants and Dyes

4-Chloroisoindoline is used in the production of colorants and dyes . Their ability to produce a wide range of colors makes them valuable in this industry.

Polymer Additives

These compounds are used as additives in the production of polymers . They can enhance the properties of the polymers, making them more durable and versatile.

Organic Synthesis

4-Chloroisoindoline plays a crucial role in organic synthesis . They are used as building blocks in the synthesis of complex organic compounds.

Photochromic Materials

These compounds have found applications in the production of photochromic materials . These materials change color in response to light, making them useful in a variety of applications, such as eyewear and smart windows.

Each of these fields has seen significant advancements thanks to the unique properties of 4-Chloroisoindoline. The compound continues to be a subject of substantial interest and ingenuity among researchers .

Safety and Hazards

4-Chloroisoindoline is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It should be handled with care, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Mechanism of Action

Target of Action

4-Chloroisoindoline, like other isoindoline derivatives, has been found to interact with the human dopamine receptor D2 . The dopamine receptor D2 plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.

Mode of Action

It is suggested that isoindoline derivatives may act as ligands of the dopamine receptor d2, interacting with the main amino acid residues at its allosteric binding site . This interaction could potentially alter the receptor’s activity, leading to changes in downstream signaling pathways.

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives have good absorption and bioavailability . They are predicted to be BBB permeant and P-gp substrates , which means they can cross the blood-brain barrier and are likely to be distributed throughout the body.

properties

IUPAC Name

4-chloro-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHJVLXLZOTUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564159
Record name 4-Chloro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroisoindoline

CAS RN

123594-04-7
Record name 4-Chloro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-dihydro-1H-isoindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-chlorophthalimide (60 g) in 1 liter of tetrahydrofuran was added borane-methyl sulfide complex (100 ml of 10M), and the mixture was refluxed overnight. After cooling, 100 ml of 6N hydrochloric acid was added slowly, the mixture refluxed for 2 hours, and then filtered. The filtrate was concentrated under reduced pressure, and the resulting aqueous solution washed with ethyl acetate. The aqueous layer was then basified with ammonium hydroxide and extracted with methylene chloride. Solvent was removed from the extract, and the residue distilled under vacuum to give 4-chloroisoindoline, a white solid, m.p. 48°-50° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1H-NMR (CDCl3) δ: 7.33 and 7.76 (each 2H, ABq, J=10Hz, tosyl group ARM-H), 7.08-7.25 (3H, m, isoindoline ARM-H), 4.58 (4H, s, 2 x --CH2N--), 2.40 (3H, s, CH3) (3) The procedure of Reference Example 6-(3) was followed using 12.32 g of 2-(p-toluenesulfonyl)-4-chloroisoindoline, 10 g of phenol, 150 ml of 48% hydrobromic acid, and 20 ml of propionic acid. Through purification of the crude product by vacuum distillation 3.1 g of 4-chloroisoindoline was produced.
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(p-toluenesulfonyl)-4-chloroisoindoline
Quantity
12.32 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To solid 4-chloro-1H-isoindole-1,3(2H)-dione (4.0 g, 22.0 mmol) was added borane-THF complex (1 M/THF, 88.1 mL, 88.1 mmol) dropwise with stirring. When the addition was complete, the reaction mixture was heated to reflux (80° C.) and stirred for 6 h. The reaction mixture was then cooled to 0° C., methanol (2.8 mL, 88.1 mmol) was carefully added dropwise and the reaction mixture was warmed to room temperature. HCl (6 N) was added until the mixture was acidic and then the mixture was concentrated. The crude product was dissolved in 1 M HCl and extracted twice with ethyl ether and twice with dichloromethane. The pH of the aqueous layer was adjusted to pH=11 with solid NaOH and extracted three times with ethyl acetate. The combined ethyl acetate extracts were dried over Na2SO4, filtered and concentrated to give 4-chloroisoindoline (1.8 g, 53% yield). LRMS (ESI) m/z 154 [(M+H)+; calcd for C8H9ClN: 154].
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
88.1 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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